![molecular formula C23H18ClN5O3S B2482243 N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-55-1](/img/structure/B2482243.png)
N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazoloquinazolinone compounds typically involves multi-step chemical reactions including ring-opening, cyclization, substitution, and condensation reactions. A study by Qing-mei Wu et al. (2021) detailed the synthesis of a related compound through methods such as ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions, highlighting the complexity and precision required in the synthesis of these compounds (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives is characterized using spectroscopy (NMR, MS, FT-IR) and X-ray crystallography. Density functional theory (DFT) calculations, such as those performed by Wu et al. (2021), provide insights into geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, confirming the structure and predicting properties (Wu et al., 2021).
Chemical Reactions and Properties
Triazoloquinazolinones undergo various chemical reactions that are essential for their functionalization and application. The reactivity towards different chemical agents can lead to a wide range of derivatives with potential biological or material applications. For instance, the solution phase synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines demonstrated the versatility of these compounds in generating diverse libraries for biological screening (Ivachtchenko et al., 2010).
Physical Properties Analysis
The physical properties of triazoloquinazolinones, such as solubility, melting point, and crystal structure, are crucial for their application in drug development and material science. The crystal and molecular structure analysis through X-ray diffraction and DFT studies provides valuable information on the stability and solubility of these compounds (Wu et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the application of triazoloquinazolinones. Molecular docking studies, as demonstrated by Wu et al. (2021), can predict the interaction of these compounds with proteins, providing insights into their potential as pharmaceutical agents (Wu et al., 2021).
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of 1,2,4-triazolo[4,3-a]quinoline, which share a similar structural motif with the compound , have been synthesized and evaluated for their anticancer activity. These compounds have been tested in vitro against human neuroblastoma and human colon carcinoma cell lines, with some showing significant cytotoxicity. This suggests potential applications of such compounds in cancer treatment research (B. N. Reddy et al., 2015).
Antihistaminic Agents
Another area of application is in the development of new H1-antihistaminic agents. Compounds structurally related to "N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine" have been synthesized and tested for their H1-antihistaminic activity in vivo on guinea pigs. Some compounds have shown significant protection against histamine-induced bronchospasm, indicating their potential as new classes of antihistamines (V. Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors
Compounds with a similar structural framework have also been evaluated as tubulin polymerization inhibitors and vascular disrupting agents. These studies involve the synthesis and pharmacological testing of triazoloquinazolinone-based compounds, indicating their potential in anticancer therapy by inhibiting tubulin assembly and exhibiting anticancer activity across a variety of cancer cell lines (Mohsine Driowya et al., 2016).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S/c1-14-7-10-16(11-8-14)33(30,31)23-22-26-21(25-15-9-12-20(32-2)18(24)13-15)17-5-3-4-6-19(17)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPDTKXIYDOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclobutyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2482160.png)
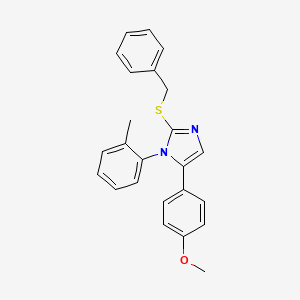

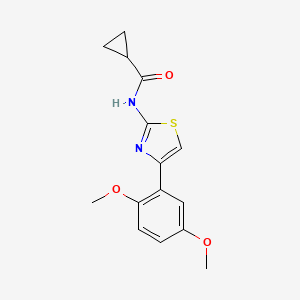
![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)
![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)
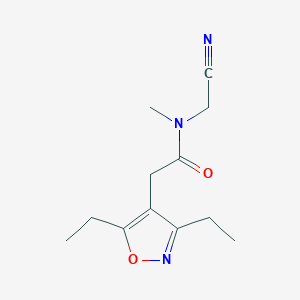
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2482170.png)
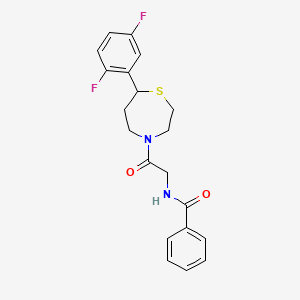
![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)

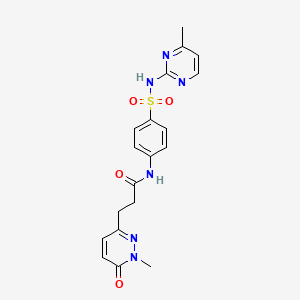
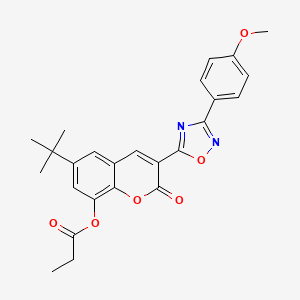
![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)